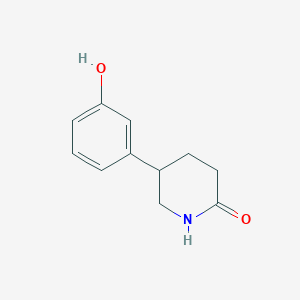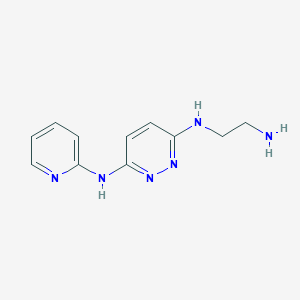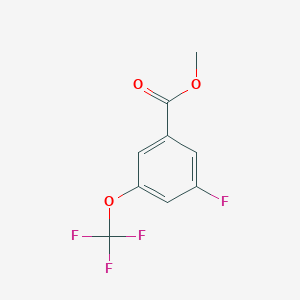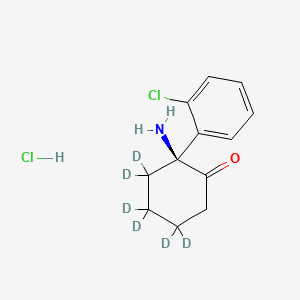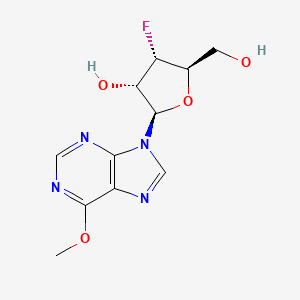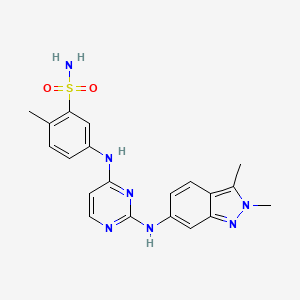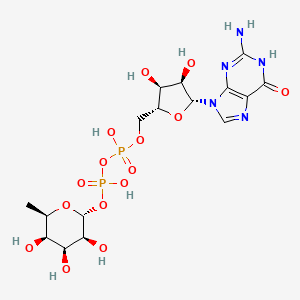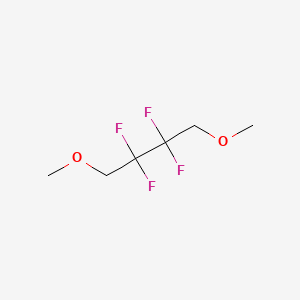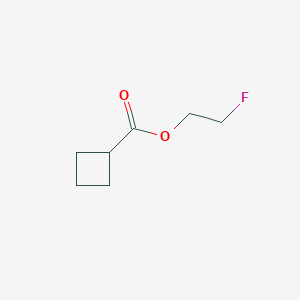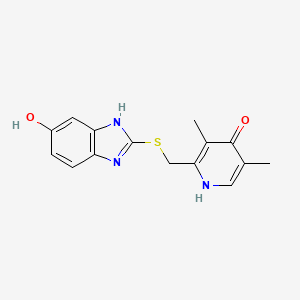
4,5'-Di(desmethyl) Omeprazole Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Di(desmethyl) Omeprazole Sulfide is a chemical compound identified by the CAS number 176219-12-8. It is an impurity of Omeprazole, a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is often utilized in analytical method development, method validation, and quality control applications for the commercial production of Omeprazole .
Preparation Methods
The preparation of 4,5’-Di(desmethyl) Omeprazole Sulfide involves synthetic routes that typically include the reaction of Omeprazole with specific reagents under controlled conditions. One common method involves the reaction of Omeprazole with peroxyacetic acid in a two-phase water and chlorinated organic solvent medium, under alkaline pH . The separation of water and organic phases after the reaction allows for the isolation of the desired compound from the organic phase .
Chemical Reactions Analysis
4,5’-Di(desmethyl) Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like peroxyacetic acid.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds under specific conditions.
Common reagents used in these reactions include peroxyacetic acid for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5’-Di(desmethyl) Omeprazole Sulfide has several scientific research applications:
Chemistry: It is used in analytical method development and validation for the production of Omeprazole.
Biology: The compound can be used to study the metabolic pathways and degradation products of Omeprazole.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Omeprazole by serving as a reference impurity.
Mechanism of Action
The mechanism of action of 4,5’-Di(desmethyl) Omeprazole Sulfide is related to its parent compound, Omeprazole. Omeprazole works by inhibiting the proton pump (H+/K+ ATPase) in the stomach lining, thereby reducing gastric acid secretion . The molecular targets and pathways involved include the binding of the compound to the proton pump, leading to its inhibition and subsequent decrease in acid production .
Comparison with Similar Compounds
4,5’-Di(desmethyl) Omeprazole Sulfide can be compared with other similar compounds, such as:
Omeprazole: The parent compound, used as a proton pump inhibitor.
Omeprazole Hydrolysis Impurity: Another impurity formed during the degradation of Omeprazole.
Omeprazole EP Impurity G: A related compound used in quality control processes.
The uniqueness of 4,5’-Di(desmethyl) Omeprazole Sulfide lies in its specific structure and its role as an impurity in the production and analysis of Omeprazole .
Properties
CAS No. |
176219-12-8 |
|---|---|
Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C15H15N3O2S/c1-8-6-16-13(9(2)14(8)20)7-21-15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
DFTLOBPKLZDKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


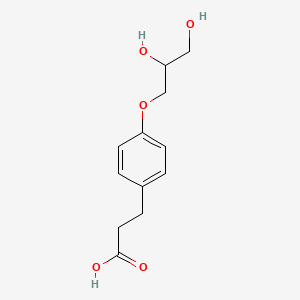
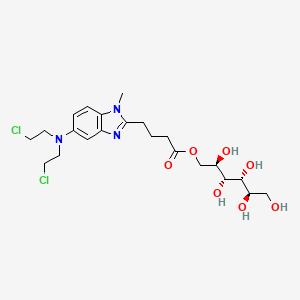
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
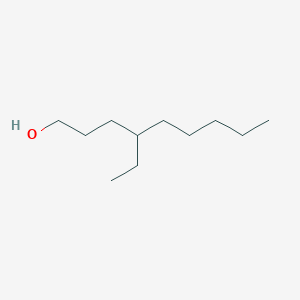
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
